molecular formula C6H7ClN2O B1505101 6-Chloro-4-methoxy-3-methylpyridazine CAS No. 528878-33-3

6-Chloro-4-methoxy-3-methylpyridazine

Cat. No.: B1505101
CAS No.: 528878-33-3
M. Wt: 158.58 g/mol
InChI Key: XNALUGIAHDILBT-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxy-3-methylpyridazine (CAS 528878-33-3) is a heterocyclic compound featuring a pyridazine core substituted with chlorine, methoxy, and methyl groups at positions 6, 4, and 3, respectively. Pyridazines are six-membered aromatic rings with two adjacent nitrogen atoms, and substitutions significantly influence their electronic, steric, and reactive properties. This compound is commercially available as a specialty chemical (1 g for USD 763) and is used in pharmaceutical and agrochemical research, particularly as a synthetic intermediate . Its methoxy and chloro groups render it both electron-rich (via the methoxy donor) and electron-deficient (via the chloro acceptor), enabling diverse reactivity in nucleophilic and electrophilic reactions .

Properties

CAS No.

528878-33-3

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

6-chloro-4-methoxy-3-methylpyridazine

InChI

InChI=1S/C6H7ClN2O/c1-4-5(10-2)3-6(7)9-8-4/h3H,1-2H3

InChI Key

XNALUGIAHDILBT-UHFFFAOYSA-N

SMILES

CC1=NN=C(C=C1OC)Cl

Canonical SMILES

CC1=NN=C(C=C1OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

The following analysis compares 6-chloro-4-methoxy-3-methylpyridazine with analogs differing in substituent type, position, or functional groups. Key differences in reactivity, synthesis, and applications are highlighted.

Substituent Position and Electronic Effects

Compound Substituents Key Reactivity Differences References
This compound 6-Cl, 4-OCH₃, 3-CH₃ Methoxy at C4 enhances electron density, directing nucleophilic attack to C6-Cl. Chloro at C6 is a reactive site for substitution .
6-Chloro-4-methylpyridazin-3(2H)-one 6-Cl, 4-CH₃, 3-ketone Ketone at C3 increases electrophilicity, enabling condensation reactions (e.g., with amines). Less electron-rich than methoxy analogs, reducing nucleophilic substitution rates at C6 .
3-Chloro-4-methylpyridazine 3-Cl, 4-CH₃ Chlorine at C3 (meta to nitrogens) reduces steric hindrance for electrophilic substitution. Lacks methoxy, leading to lower solubility in polar solvents .
6-Chloro-5-methylpyridazin-3-amine 6-Cl, 5-CH₃, 3-NH₂ Amino group at C3 increases nucleophilicity, favoring cross-coupling reactions (e.g., Buchwald-Hartwig). Chloro at C6 is less reactive due to steric shielding by C5-CH₃ .

Physicochemical Properties

Property This compound 6-Chloro-4-methylpyridazin-3(2H)-one 3-Chloro-4-methylpyridazine
Molecular Weight (g/mol) 174.6 158.5 144.6
Polarity Moderate (OCH₃ enhances polarity) High (ketone group) Low (non-polar substituents)
Solubility Soluble in DMF, THF, dichloromethane Soluble in polar aprotic solvents Limited solubility in water
Thermal Stability Stable up to 150°C Decomposes above 120°C (ketone) Stable up to 200°C

Reactivity and Functionalization Potential

  • Nucleophilic Substitution : The C6-Cl bond in this compound is highly reactive toward nucleophiles (e.g., amines, thiols), facilitated by the electron-donating methoxy group at C4. This contrasts with 6-chloro-5-methylpyridazin-3-amine, where steric hindrance from C5-CH₃ slows substitution .
  • Electrophilic Aromatic Substitution : Methoxy at C4 activates the ring for electrophilic attack at C5, a site less accessible in analogs like 3-chloro-4-methylpyridazine due to competing steric effects .
  • Cross-Coupling Reactions : Palladium-catalyzed reactions (e.g., Suzuki) are feasible at C6-Cl but require careful optimization due to the electron-rich environment from OCH₃ .

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